DAXX Chaperone Binding Affinity: H3.3 AAIG Motif vs. H3.1 SAVM Motif
The DAXX histone‑binding domain engages the H3.3‑H4 dimer with a dissociation constant (Kd) of approximately 0.8 μM. Substitution of the H3.3‑specific Gly90 (classical numbering; Gly91 in UniProt) with methionine—the residue found in H3.1—reduces binding affinity by more than 10‑fold (Kd > 10 μM), and the reciprocal H3.1 M90G mutation substantially restores DAXX binding [1]. The H3.3 (84‑98) peptide contains the entire AAIG motif (classical residues 87‑90) that mediates this high‑affinity interaction, whereas the corresponding H3.1 peptide carries the SAVM sequence that is refractory to DAXX recognition.
| Evidence Dimension | DAXX histone‑binding domain (HBD) affinity for H3.3–H4 vs. H3.1–H4 dimers |
|---|---|
| Target Compound Data | Kd ≈ 0.8 μM (wild‑type H3.3–H4 dimer containing the AAIG motif present in the 84‑98 peptide) [1] |
| Comparator Or Baseline | H3.3 G90M mutant (mimicking H3.1 SAVM motif): Kd > 10 μM [1] |
| Quantified Difference | >10‑fold decrease in affinity when the H3.3 AAIG motif is mutated to the H3.1‑like SAVM sequence |
| Conditions | Isothermal titration calorimetry (ITC) at 25 °C with recombinant DAXX HBD and reconstituted H3.3–H4 or H3.1–H4 dimers; validated by co‑immunoprecipitation in 293T cells [1] |
Why This Matters
Investigators studying DAXX‑dependent H3.3 deposition must use an H3.3‑backbone peptide because the H3.1 homologue lacks the affinity required for DAXX binding, making the isoform identity of the 84‑98 fragment a binary experimental variable.
- [1] Elsässer SJ, Huang H, Lewis PW, Chin JW, Allis CD, Patel DJ. DAXX envelops a histone H3.3–H4 dimer for H3.3‑specific recognition. Nature. 2012;491(7425):560-565. (ITC data in Fig. 3; mutational analysis in Fig. 4.) View Source
